molecular formula C5F8 B13417245 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene CAS No. 384-04-3

1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene

Cat. No.: B13417245
CAS No.: 384-04-3
M. Wt: 212.04 g/mol
InChI Key: GHWUXRFRFCNVJI-UHFFFAOYSA-N
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Description

1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene is a fluorinated organic compound with the molecular formula C5F8. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene typically involves the fluorination of precursor compounds. One common method is the reaction of 1,3-butadiene with fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorinating agents in reactors designed for high efficiency and yield. The process may also include purification steps to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, aldehydes, ketones, and substituted butadienes .

Scientific Research Applications

1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,4,4-Pentafluoro-3-(trifluoromethyl)buta-1,3-diene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This uniqueness makes it valuable in applications where specific fluorinated structures are required .

Properties

CAS No.

384-04-3

Molecular Formula

C5F8

Molecular Weight

212.04 g/mol

IUPAC Name

1,1,2,4,4-pentafluoro-3-(trifluoromethyl)buta-1,3-diene

InChI

InChI=1S/C5F8/c6-2(4(9)10)1(3(7)8)5(11,12)13

InChI Key

GHWUXRFRFCNVJI-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(C(=C(F)F)F)C(F)(F)F

Origin of Product

United States

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